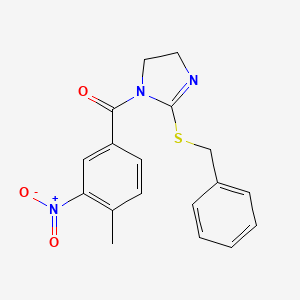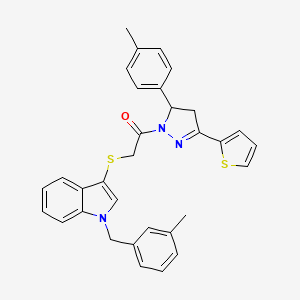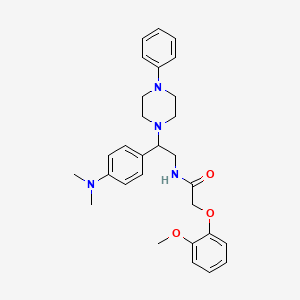
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide, also known as MNMB or NSC 750854, is a chemical compound that has been widely studied for its potential applications in scientific research. MNMB is a benzamide derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and ion channels. Specifically, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to modulate the activity of certain ion channels, such as the hERG potassium channel and the TRPM8 ion channel.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit anti-inflammatory effects and to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide in lab experiments is its ability to exhibit a variety of biochemical and physiological effects, making it a versatile tool for scientific research. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is its potential toxicity, which may limit its use in certain experiments or require special precautions to be taken.
未来方向
There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide. One area of interest is in the development of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide-based cancer treatments, given its anti-proliferative effects on cancer cells. Additionally, further investigation into the mechanisms of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide may help to identify additional potential applications in drug discovery and other fields. Finally, there is potential for the development of new derivatives of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide with improved properties, such as increased potency or reduced toxicity.
合成方法
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with p-toluenesulfonyl chloride, followed by the addition of morpholine and benzoyl chloride. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit anti-proliferative effects on various cancer cell lines, making it a potential candidate for the development of new cancer treatments. In neuroscience, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been shown to modulate the activity of certain ion channels, suggesting that it may have potential applications in the treatment of neurological disorders. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been studied for its potential use as a chemical probe in drug discovery efforts.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRPASZXNXKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)


![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)


![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)